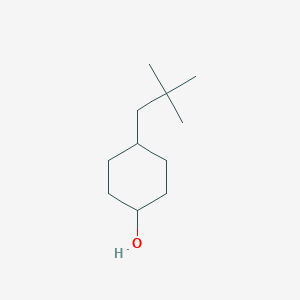
Patchouli cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Patchouli cyclohexanol, also known as 4-tert-Butyl cyclohexanol, is a chemical compound with the molecular formula C10H20O. It is a derivative of cyclohexanol and is often used in the fragrance industry due to its pleasant odor. This compound is also known by other names such as p-tert-Butyl cyclohexanol and Patchone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Patchouli cyclohexanol can be synthesized through various methods. One common method involves the hydrogenation of phenol to produce cyclohexanol, which is then further modified to obtain this compound. The hydrogenation process typically uses a catalyst such as Rhodium on carbon (Rh/C) in a supercritical carbon dioxide (scCO2) and water medium .
Industrial Production Methods
In industrial settings, this compound is produced through the oxidation of cyclohexane in the presence of air and cobalt catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Patchouli cyclohexanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone, which is a key intermediate in the production of nylon.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Cyclohexanone
Reduction: Various cyclohexane derivatives
Substitution: Chlorocyclohexane and other substituted cyclohexanes
Wissenschaftliche Forschungsanwendungen
Patchouli cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of patchouli cyclohexanol involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
Patchouli cyclohexanol can be compared with other similar compounds such as:
Patchouli alcohol: Another major component of patchouli oil with similar fragrance properties.
α-Patchoulene: A sesquiterpene found in patchouli oil with distinct chemical properties.
β-Patchoulene: Another sesquiterpene with unique biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of a tert-butyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the fragrance industry and for various scientific research applications .
Eigenschaften
Molekularformel |
C11H22O |
|---|---|
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
4-(2,2-dimethylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)8-9-4-6-10(12)7-5-9/h9-10,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
ADSQOLVTSHCWAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1CCC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
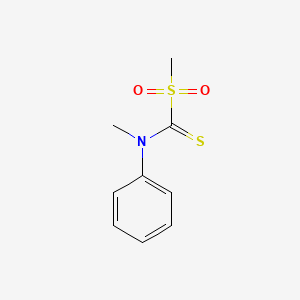
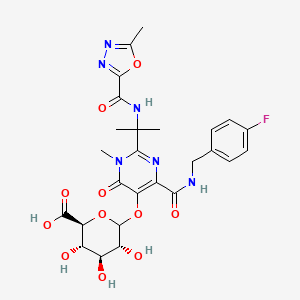
![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
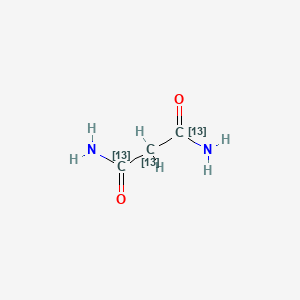
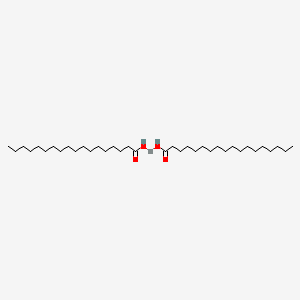
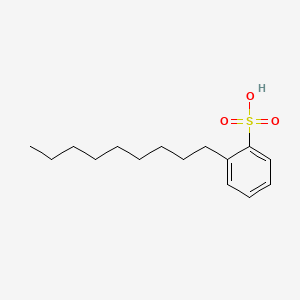
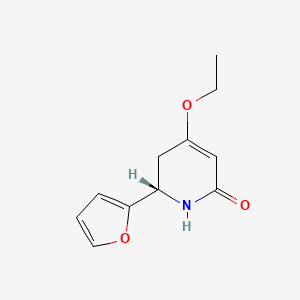
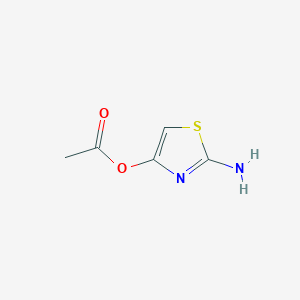
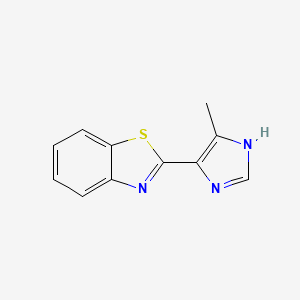
![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
